sodium;4-acetamidobenzenesulfinate
Description
Sodium 4-acetamidobenzenesulfinate (CAS 15898-43-8) is a sodium salt with the molecular formula C₈H₈NNaO₃S and a molecular weight of 221.21 g/mol . It features a para-substituted acetamido group (-NHCOCH₃) and a sulfinate (-SO₂⁻Na⁺) group on the benzene ring. This compound is a key intermediate in pharmaceutical synthesis, particularly for copper-catalyzed reactions to produce functionalized aryl sulfonamides, which are structural analogs of sulfonamide antibiotics . Its high purity (≥98% by titration) and crystalline form make it suitable for precise laboratory applications .
Properties
IUPAC Name |
sodium;4-acetamidobenzenesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S.Na/c1-6(10)9-7-2-4-8(5-3-7)13(11)12;/h2-5H,1H3,(H,9,10)(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCFZBOTLAEGND-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Synthesis Route via Sulfur Dioxide Insertion
The most widely documented method for synthesizing sodium 4-acetamidobenzenesulfinate involves the direct sulfination of N-acetanilide using sulfur dioxide (SO₂) in the presence of a Lewis acid catalyst. This approach, patented by Tianjin University, avoids hazardous chlorosulfonation steps and operates under mild conditions.
Reaction Conditions and Reagents
The synthesis employs the following components:
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Substrate : N-acetanilide (3.0 mmol)
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Catalyst : Aluminum trichloride (AlCl₃, 24.0 mmol)
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Sulfur source : DABSO (1,4-diazabicyclo[2.2.2]octane-SO₂ adduct, 3.0 mmol)
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Solvent : 1,2-dichloroethane (20 mL)
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Temperature : 25–40°C
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Reaction time : 20–24 hours
Step-by-Step Procedure
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DABSO Preparation : 1,4-diazabicyclo[2.2.2]octane (DABCO) is reacted with SO₂ gas in dichloromethane to form the DABSO adduct, which is isolated as a stable solid.
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Sulfination Reaction : In a three-necked flask, N-acetanilide, AlCl₃, and DABSO are suspended in 1,2-dichloroethane. The mixture is heated to 25–40°C and stirred for 20–24 hours.
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Workup : The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted, filtered, and dried to yield a white solid (80% yield).
Table 1. Key Parameters of the Sulfination Reaction
| Parameter | Value |
|---|---|
| Solvent | 1,2-Dichloroethane |
| Temperature | 25–40°C |
| Catalyst Loading | 8:1 (AlCl₃:N-acetanilide) |
| Reaction Time | 20–24 hours |
| Yield | 80% |
Reaction Mechanism and Kinetic Analysis
Role of DABSO and Aluminum Trichloride
DABSO acts as a stable SO₂ surrogate, releasing gaseous SO₂ upon heating. Aluminum trichloride facilitates the electrophilic substitution at the para position of N-acetanilide by generating a reactive sulfonium intermediate. The mechanism proceeds as follows:
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SO₂ Release : DABSO decomposes to release SO₂, which reacts with AlCl₃ to form AlCl₃·SO₂ complexes.
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Electrophilic Attack : The electron-rich aromatic ring of N-acetanilide undergoes sulfination at the para position, forming a sulfinic acid intermediate.
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Neutralization : Sodium bicarbonate protonates the sulfinic acid, yielding the sodium salt.
Kinetic Profiling
Studies indicate that the reaction rate is first-order with respect to N-acetanilide concentration. The optimal temperature range (25–40°C) balances SO₂ release efficiency and minimizes side reactions such as over-sulfonation.
Optimization Strategies
Solvent Selection
Polar aprotic solvents like 1,2-dichloroethane enhance reaction rates by stabilizing ionic intermediates. Alternatives such as dichloromethane reduce yields due to lower boiling points and poor SO₂ solubility.
Catalyst Loading
A molar ratio of 8:1 (AlCl₃:N-acetanilide) maximizes yield. Excess AlCl₃ promotes side reactions, while insufficient amounts result in incomplete sulfination.
Temperature and Time
Elevating temperatures beyond 40°C accelerates decomposition of DABSO, whereas shorter reaction times (<20 hours) leave unreacted starting material. The 20–24 hour window ensures >99% conversion of N-acetanilide.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield
HPLC analysis confirms >98% purity, with residual solvent content <0.1%. The typical isolated yield of 80% is comparable to alternative sulfination methods but avoids toxic byproducts.
Applications in Pharmaceutical Synthesis
Sodium 4-acetamidobenzenesulfinate is a key precursor in synthesizing sulfonamide antibiotics. Recent work by Lam et al. demonstrates its utility in copper-catalyzed coupling reactions with anilines to form bioactive sulfonamides under green solvent conditions .
Chemical Reactions Analysis
Types of Reactions: Compound “sodium;4-acetamidobenzenesulfinate” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions of compound “this compound” are carried out under specific conditions, including controlled temperatures, pH levels, and the presence of catalysts or solvents. Common reagents include acids, bases, oxidizing agents, and reducing agents.
Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds.
Scientific Research Applications
Compound “sodium;4-acetamidobenzenesulfinate” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is employed in biological assays to study its effects on cellular processes and to identify potential therapeutic targets.
Industry: It is used in the production of materials with unique properties, such as polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of compound “sodium;4-acetamidobenzenesulfinate” involves its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Sodium Aryl Sulfinates with Different Substituents
Sodium aryl sulfinates vary based on substituents attached to the benzene ring. For example:
- However, sodium 4-acetamidobenzenesulfinate’s acetamido group mimics antibiotic structures, enabling targeted drug intermediate synthesis despite requiring optimized reaction conditions (e.g., copper catalysts and persulfate oxidants) to achieve yields up to 92% .
- Sodium 4-methylbenzenesulfinate (methyl substituent) exhibits increased hydrophobicity but lacks the bioactive acetamido moiety, limiting its utility in medicinal chemistry.
Sulfonamides and Sulfonates
- Sulfonamides (e.g., sulfanilamide derivatives in ) contain a -SO₂NH₂ group instead of -SO₂⁻Na⁺. These are end-products in drug synthesis (e.g., Sulfanitran ), whereas sodium 4-acetamidobenzenesulfinate serves as a precursor. The acetamido group in the sulfinate enhances bioactivity upon conversion to sulfonamides .
- Sulfonates (e.g., sodium 4-(1-methyldecyl)benzenesulfonate in ) are oxidized derivatives (-SO₃⁻Na⁺) with lower nucleophilicity. They are used as surfactants due to their hydrophobic alkyl chains, unlike the sulfinate’s pharmaceutical focus .
Derivatives and Related Compounds
- 4-Acetamidobenzenesulfonyl azide: Contains a sulfonyl azide (-SO₂N₃) group, enabling click chemistry or explosive applications.
- 4-Acetamidobenzoic acid : Features a carboxylic acid (-COOH) group instead of sulfinate. Used in organic synthesis but lacks sulfur-based reactivity .
Key Research Findings
- Reactivity Challenges and Optimization : The acetamido group in sodium 4-acetamidobenzenesulfinate initially reduces reaction yields (8% under standard conditions) due to steric/electronic effects. However, optimized conditions (copper catalyst, persulfate oxidant, and water traces) improve yields to >90% for meta-substituted amines .
- Chemoselectivity : The acetamido group remains unreactive during sulfonamide formation, allowing retention of sensitive functional groups (e.g., boronate esters, hydroxyl) in final products .
- Versatility : This compound enables synthesis of complex sulfonamides incompatible with classical sulfonyl chloride routes, such as 3-hydroxyaniline derivatives .
Q & A
Basic: What are the recommended synthetic routes for sodium 4-acetamidobenzenesulfinate, and how can purity be optimized?
Methodological Answer:
- Synthesis Pathways :
- Sulfonation of 4-acetamidobenzene : React 4-acetamidobenzene with concentrated sulfuric acid under controlled temperature (50–60°C) to form the sulfonic acid intermediate. Neutralize with sodium hydroxide to yield the sodium salt .
- Alternative Route : Direct substitution of sulfonyl chloride intermediates (e.g., 4-acetamidobenzenesulfonyl chloride) with sodium hydroxide in anhydrous ethanol .
- Purification :
- Critical Considerations : Monitor reaction pH to avoid hydrolysis of the acetamido group. Use inert atmospheres to prevent oxidation .
Basic: Which analytical techniques are most effective for characterizing sodium 4-acetamidobenzenesulfinate?
Methodological Answer:
- Structural Confirmation :
- NMR : ¹H/¹³C NMR in D₂O to resolve sulfonate (-SO₃⁻) and acetamido (-NHCOCH₃) peaks. Compare with reference spectra from PubChem or NIST databases .
- Mass Spectrometry : ESI-MS in negative ion mode to detect [M–Na]⁻ ions; validate against theoretical m/z values .
- Purity Assessment :
Advanced: How do pH and temperature affect the stability of sodium 4-acetamidobenzenesulfinate in aqueous solutions?
Methodological Answer:
- Experimental Design :
- Key Findings :
- Mitigation : Add antioxidants (e.g., 0.1% BHT) for long-term storage in acidic conditions .
Advanced: What mechanistic insights exist for the reactivity of sodium 4-acetamidobenzenesulfinate in nucleophilic substitution reactions?
Methodological Answer:
- Computational Modeling :
- Experimental Validation :
Advanced: How can sodium 4-acetamidobenzenesulfinate be applied in enzyme inhibition studies?
Methodological Answer:
- Target Selection :
- Assay Design :
- Data Interpretation :
Basic: What are the best practices for handling and storing sodium 4-acetamidobenzenesulfinate to ensure experimental reproducibility?
Methodological Answer:
- Storage :
- Handling :
- Documentation : Record lot numbers, synthesis dates, and storage conditions in metadata to trace batch variability .
Advanced: What strategies resolve contradictions in reported solubility data for sodium 4-acetamidobenzenesulfinate?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
